molecular formula C20H19NO4S B4985343 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B4985343
M. Wt: 369.4 g/mol
InChI Key: MCZUJESYAMOSSO-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TDZ, is a synthetic compound that has been widely used in scientific research. TDZ is a member of the thiazolidinedione family of compounds, which are known for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs). TDZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is known to modulate the activity of PPARs, which are nuclear receptors that play a key role in the regulation of metabolism and inflammation. PPARs are activated by various ligands, including fatty acids and other natural compounds, and they regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to selectively activate PPARγ, which is primarily expressed in adipose tissue and plays a key role in the regulation of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, including the modulation of lipid metabolism, glucose homeostasis, and inflammation. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to increase the expression of genes involved in lipid metabolism and to promote the differentiation of preadipocytes into mature adipocytes. This effect is thought to be mediated by the activation of PPARγ, which is a key regulator of adipogenesis. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. In addition, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has several advantages as a tool for scientific research, including its ability to selectively activate PPARγ and its wide range of biochemical and physiological effects. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied in animal models, and its effects have been well-characterized in vitro and in vivo. However, there are also several limitations to the use of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound, and its effects may differ from those of natural ligands of PPARs. In addition, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione analogs that have improved selectivity and potency. Another area of interest is the use of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione in combination with other drugs or compounds to enhance its therapeutic effects. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione on lipid metabolism, glucose homeostasis, and inflammation. Overall, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is a valuable tool for investigating various biological processes, and its potential therapeutic applications warrant further investigation.

Synthesis Methods

5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, but the most commonly used approach involves the condensation of 2,5-dimethylphenol with ethyl bromoacetate to form 2-(2,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with 4-formylbenzoic acid to form the desired product, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. The synthesis of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied, and several modifications to the original method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been used in a wide range of scientific research applications, including studies of diabetes, cancer, and inflammation. In diabetes research, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models, making it a promising candidate for the treatment of type 2 diabetes. In cancer research, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In inflammation research, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-13-3-4-14(2)17(11-13)25-10-9-24-16-7-5-15(6-8-16)12-18-19(22)21-20(23)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZUJESYAMOSSO-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[2-(2,5-Dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione

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